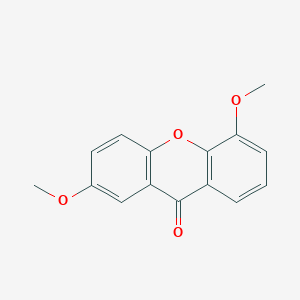

2,5-Dimethoxy-9H-xanthen-9-one

Description

Overview of the 9H-Xanthen-9-one Scaffold in Heterocyclic Chemistry

Chemically, xanthones are oxygen-containing heterocyclic compounds with the molecular formula C₁₃H₈O₂. ontosight.ai The core structure is a dibenzo-γ-pyrone, which can be envisioned as a dibenzene ring system fused to a central pyranone ring. up.pt This arrangement results in a conjugated system that contributes to the compound's stability. ontosight.ai The numbering of the xanthone (B1684191) nucleus follows established conventions, with the two benzene (B151609) rings designated as A and B, a system that originates from the biosynthetic pathways of these compounds in higher plants. ontosight.ai

The significance of the 9H-xanthen-9-one scaffold lies in its designation as a "privileged structure." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, unrelated protein receptors with high affinity. nih.gov This promiscuity makes the xanthone core an excellent starting point for the design and synthesis of new therapeutic agents. Xanthone derivatives, both naturally occurring and synthetic, have been shown to exhibit a wide spectrum of biological activities. nih.gov

Historical Perspective on Xanthenone Discovery and Early Synthetic Efforts

The study of xanthones dates back more than a century, with early research focused on the isolation and structural elucidation of naturally occurring derivatives from various plant species, fungi, and lichens. iu.edu.saorganic-chemistry.org The first synthetic efforts were crucial in confirming the structures of these natural products and in providing access to novel analogues for further investigation.

One of the earliest and most classical methods for xanthone synthesis is the Ullmann condensation . This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542) to form a diaryl ether, which can then be cyclized to the xanthone core. organic-chemistry.orgwikipedia.orgthermofisher.com Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. wikipedia.org Another historically significant method is the reaction introduced by Michael and Kostanecki, which involved the distillation of a mixture of a phenol, a o-hydroxybenzoic acid, and acetic anhydride.

Other classical and popular methods for synthesizing the xanthone skeleton include the Grover, Shah, and Shah reaction and the cyclodehydration of 2,2'-dihydroxybenzophenones. up.pt Over the years, significant advancements have been made to these early methods, including the development of more efficient catalytic systems that allow for milder reaction conditions. researchgate.net

Role of Substituent Patterns in Modulating Xanthenone Chemical Reactivity

The chemical reactivity and, consequently, the biological activity of the 9H-xanthen-9-one scaffold are profoundly influenced by the nature and position of its substituents. nih.gov The planar, electron-rich aromatic rings of the xanthone core can be functionalized with a variety of electron-donating and electron-withdrawing groups, leading to a vast chemical space of derivatives with diverse properties.

For instance, the presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are common in both natural and synthetic xanthones and play a crucial role in their biological activities. mdpi.com Hydroxyl groups can participate in hydrogen bonding, which can affect a molecule's solubility and its interactions with biological targets. ontosight.ai The position of these substituents is also critical. For example, studies on various substituted xanthones have shown that the specific placement of functional groups can dramatically alter their potential as, for example, antitumor or anti-inflammatory agents. nih.govnih.gov

The electronic effects of substituents also modulate the reactivity of the xanthone nucleus itself, influencing its susceptibility to further chemical transformations. This allows for the strategic synthesis of complex derivatives with tailored properties for specific applications in medicinal chemistry and materials science. nih.gov

| Substituent Example | Position(s) | General Effect on Reactivity/Activity |

| Hydroxyl (-OH) | Various | Can increase antioxidant activity and participate in hydrogen bonding with biological targets. ontosight.aimdpi.com |

| Methoxy (-OCH₃) | Various | Can influence lipophilicity and metabolic stability. |

| Halogens (e.g., -Cl) | Various | Can alter electronic properties and bioavailability. |

| Amines (-NH₂) | Various | Often introduced to improve solubility and create new interaction points with biological targets. nih.gov |

Contextualization of 2,5-Dimethoxy-9H-xanthen-9-one within the Xanthenone Chemical Space

The compound 2,5-Dimethoxy-9H-xanthen-9-one (CAS Number: 35040-33-6) represents a specific isomer within the vast family of dimethoxy-substituted xanthones. While specific research literature on this particular compound is not abundant, its chemical nature and likely properties can be understood by examining related, well-studied isomers and general synthetic principles for xanthones.

The synthesis of 2,5-Dimethoxy-9H-xanthen-9-one would likely follow established synthetic routes for xanthones. A plausible approach would be a modified Ullmann condensation followed by cyclization. This would involve the coupling of a suitably substituted phenol and an aryl halide, followed by an intramolecular Friedel-Crafts-type reaction to form the central pyranone ring. For instance, the synthesis of the related 1,2-dimethoxy-9H-xanthen-9-one has been achieved through the reaction of methyl 2-bromobenzoate (B1222928) and 3,4-dimethoxyphenol, followed by hydrolysis and cyclization. mdpi.com A similar strategy could be envisioned for the 2,5-dimethoxy isomer.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxyxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-17-9-6-7-12-11(8-9)14(16)10-4-3-5-13(18-2)15(10)19-12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMLGBRWTJPBCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=C(C2=O)C=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561286 | |

| Record name | 2,5-Dimethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35040-33-6 | |

| Record name | 2,5-Dimethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9h Xanthen 9 One Derivatives, with Emphasis on Dimethoxy Analogues

Classical Approaches to Xanthenone Core Synthesis

The traditional methods for constructing the xanthenone core have been the bedrock of xanthone (B1684191) chemistry for decades. These methods, while sometimes requiring harsh conditions, are well-established and versatile. The three most popular classical routes are the Grover, Shah, and Shah reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, and the electrophilic cycloacylation of 2-aryloxybenzoic acids.

Grover, Shah, and Shah Reaction and its Variants

The Grover, Shah, and Shah (GSS) reaction is a cornerstone in xanthone synthesis, involving the condensation of an o-hydroxybenzoic acid with a reactive phenol (B47542) in the presence of a condensing agent. The most commonly used catalyst system is a mixture of zinc chloride and phosphorus oxychloride. The reaction proceeds via a Friedel-Crafts acylation to form a 2,2'-dihydroxybenzophenone intermediate, which then undergoes cyclization to yield the xanthone.

Variants of the GSS reaction utilize different condensing agents to improve yields and reaction conditions. One notable variant employs Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which can facilitate direct cyclization to the xanthone, sometimes without the isolation of the benzophenone intermediate, often resulting in remarkable yields of 80-95%. For instance, a modification of the classic GSS reaction using Eaton's reagent was employed for the condensation between 2,6-dihydroxy-4-methylbenzoic acid and 5-methylbenzene-1,3-diol to produce 1,8-dihydroxy-3,6-dimethyl-9H-xanthen-9

Modern and Green Synthetic Strategies for Xanthenones

Green Chemistry Principles in Xanthenone Derivatization

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of xanthenone derivatives to create more environmentally benign and efficient processes. This has led to the exploration of alternative catalysts, reaction media, and energy sources.

Natural Organic Acid Catalysis

A significant advancement in the green synthesis of xanthenones involves the use of natural organic acids (NOAs) as catalysts. rsc.orgnih.govrsc.org These acids, which are present in the metabolisms of many living organisms, offer a more eco-friendly and user-friendly alternative to traditional, often hazardous, acid catalysts. rsc.orgnih.gov One-pot, three-component reactions of aldehydes, phenolic compounds, and cyclic 1,3-dicarbonyls have been successfully catalyzed by NOAs under solvent-free conditions, often accelerated by microwave irradiation. rsc.org

Optimization studies have identified oxalic acid as a particularly effective NOA catalyst, providing xanthenone products in yields up to 93%. rsc.orgrsc.org The enhanced catalytic activity of oxalic acid is attributed to its higher acidity compared to other NOAs, which facilitates the protonation of intermediates involved in the reaction mechanism. rsc.org This methodology not only offers good to excellent yields but also features short reaction times and a simple workup procedure. rsc.org Other natural catalysts like tannic acid and alginic acid have also been employed for the synthesis of various xanthene derivatives under neutral and solvent-free conditions, highlighting the versatility of this green approach. organic-chemistry.org

Table 1: Efficacy of Various Natural Organic Acid Catalysts in Xanthenone Synthesis Interactive data table. Click on headers to sort.

| Catalyst | Reaction Time (min) | Yield (%) |

|---|---|---|

| Oxalic Acid | 5 | 82 |

| Citric Acid | 10 | 75 |

| Tartaric Acid | 10 | 68 |

| Malic Acid | 10 | 60 |

| No Catalyst | 10 | 20 |

Data derived from a model reaction of benzaldehyde, β-naphthol, and dimedone. rsc.org

Aqueous Media and Solvent-Free Conditions

The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. Consequently, the use of aqueous media or entirely solvent-free conditions has been extensively investigated for the synthesis of xanthenone derivatives. acs.orgorganic-chemistry.org Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of 7,7-dimethyl-10-aryl-6,7,8,10-tetrahydro-9H- rsc.orgrsc.orgdioxolo[4,5-b]xanthen-9-ones has been successfully achieved in high yields (92-98%) in aqueous media using a TiO2-CNTs nanocomposite catalyst. acs.orgorganic-chemistry.orgnih.gov

Solvent-free, or neat, reaction conditions represent another highly effective green strategy, often combined with microwave irradiation to accelerate reaction rates. rsc.orgmdpi.com This approach is exemplified by the one-pot, three-component synthesis of benzoxanthenones, which proceeds efficiently without any solvent, thereby reducing waste and simplifying product isolation. researchgate.net These methods are atom-economical and result in low E-factor values, signifying a more sustainable process. mdpi.com The use of ultrasound irradiation has also emerged as a sustainable technique, often employed in conjunction with eco-friendly solvents like ethanol or even under solvent-free conditions to drive the synthesis of xanthene derivatives. nih.gov

Nanocomposite Catalysts in Xanthenone Synthesis

The application of heterogeneous nanocomposite catalysts is a rapidly growing area in the green synthesis of xanthenones. These catalysts offer several advantages, including high efficiency, reusability, and ease of separation from the reaction mixture. acs.orgscispace.com A variety of nanocomposites have been developed and successfully applied. For instance, a titanium dioxide-carbon nanotube (TiO2-CNTs) nanocomposite has been used as a recyclable catalyst for the synthesis of xanthenone derivatives in water, achieving high yields in relatively short reaction times. acs.orgorganic-chemistry.orgnih.gov

Other examples include Co-Sn-Cu oxides/graphene nanocomposites, which have demonstrated high catalytic activity for the preparation of 1,8-dioxo-octahydroxanthenes at room temperature in green solvents like a mixture of ethanol and water. scispace.com Similarly, silica-supported boron trifluoride nanoparticles (BF3-SiO2 NPs) and Co-Mn bimetallic catalysts supported on nano ZnO have been effectively used under solvent-free conditions. researchgate.net The development of catalysts from biogenic sources, such as magnesium oxide nanoparticles (MgO-NPs) derived from coconut seed coat ash, further underscores the move towards sustainable and waste-valorizing synthetic strategies. researchgate.net

Oxidative Cyclization and Rearrangement Pathways Leading to Xanthenones

Oxidative cyclization reactions are a powerful tool for the construction of the xanthenone core. These methods typically involve the formation of a key carbon-oxygen bond through an oxidative process, often followed by subsequent rearrangements to yield the final tricyclic system.

Cerium Ammonium Nitrate (CAN) and Cerium Ammonium Sulfate (CAS) Mediated Oxidations

Cerium(IV) compounds, particularly ceric ammonium nitrate (CAN) and ceric ammonium sulfate (CAS), are effective one-electron oxidizing agents that have been utilized in the synthesis of xanthenones. acs.orgnih.govacs.org These reagents can mediate the oxidative cyclization of appropriately substituted phenolic benzophenones to form the xanthenone scaffold. acs.orgacs.org

For example, the reaction of (2,4,5-trimethoxyphenyl)(2-hydroxyphenyl)methanone with CAN yields 2,3-dimethoxy-9H-xanthen-9-one. nih.govresearchgate.net The mechanism is believed to involve the oxidation of the phenol and the electron-rich dimethoxy-substituted ring to generate radical cations. Intramolecular cyclization then occurs, followed by further oxidation and demethylation to afford the final xanthone product.

Interestingly, a comparative study between CAN and CAS has shown that CAS can also be a highly effective reagent for this transformation, in some cases providing different product distributions. acs.orgacs.org The choice of the cerium(IV) salt can influence the reaction pathway, leading to the formation of not only xanthones but also related products like 9H-xanthen-2,9(4aH)-diones and spiro-dienones, depending on the substitution pattern of the starting benzophenone. acs.orgacs.org The electronic nature of the benzophenone and the arrangement of methoxy (B1213986) substituents play a crucial role in directing the outcome of the reaction. acs.org

Table 2: Comparison of Products from CAS-Mediated Oxidation of Phenolic Benzophenones Interactive data table. Explore the different outcomes.

| Starting Benzophenone | Product(s) | Yield(s) (%) |

|---|---|---|

| (5-chloro-2-hydroxyphenyl)(2,5-dimethoxyphenyl)methanone | 2-chloro-7-methoxy-9H-xanthen-9-one | 26 |

| 7-chloro-4a-methoxy-2H-xanthene-2,9(4aH)-dione | 40 | |

| (2-hydroxy-5-methylphenyl)(2,5-dimethoxyphenyl)methanone | 7-methyl-4a-methoxy-2H-xanthene-2,9(4aH)-dione | 70 |

Data based on reactions mediated by Ceric Ammonium Sulfate (CAS). acs.org

Photochemical Routes to Xanthenone Formation

Photochemical reactions offer a unique and often mild pathway for the synthesis of complex organic molecules, including xanthenones. nih.gov Visible light photocatalysis, in particular, has emerged as a powerful and sustainable tool in synthetic organic chemistry. nih.govresearchgate.net This approach allows for the oxidation of 9H-xanthenes to the corresponding 9H-xanthen-9-ones using molecular oxygen as the ultimate oxidant. nih.govresearchgate.net

These reactions are typically carried out in the presence of a photocatalyst, such as riboflavin tetraacetate, which absorbs visible light and initiates the oxidation process. nih.govresearchgate.net This metal-free photocatalytic system is environmentally benign and provides high to quantitative yields of the desired xanthones under neutral conditions. nih.govresearchgate.net Other photocatalytic systems, including those based on ruthenium or iron complexes, have also been employed, although metal-free approaches are generally preferred from a green chemistry perspective. nih.gov The photochemical oxidative cyclization of other precursors, such as certain chromone derivatives, has also been reported as a viable route to the xanthenone core.

Directed Synthesis of Dimethoxy-9H-xanthen-9-one Scaffolds

The synthesis of the 9H-xanthen-9-one core, a dibenzo-γ-pyrone framework, is a well-established area of organic chemistry. up.pt Key methodologies for constructing this tricyclic system, which can be adapted for dimethoxy analogues, primarily revolve around the formation of a diaryl ether followed by intramolecular cyclization or the intramolecular cyclization of an appropriately substituted benzophenone.

One of the most prominent methods is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org In the context of dimethoxy-9H-xanthen-9-ones, this typically involves the reaction of a substituted halobenzoate with a dimethoxyphenol or a methoxyphenol with a halo-methoxybenzoate. The resulting diaryl ether then undergoes an intramolecular Friedel-Crafts acylation to form the xanthenone core. up.pt The conditions for Ullmann condensations traditionally required high temperatures and stoichiometric amounts of copper, though modern advancements have introduced milder conditions with catalytic copper and various ligands. wikipedia.orgmdpi.comnih.gov

Another classical approach is the Grover, Shah, and Shah reaction, which involves the acid-catalyzed condensation of a phenol with a salicylic acid derivative. This method can be effective for the synthesis of 1,3-dihydroxy-9H-xanthones, which can subsequently be methylated. researchgate.net Modifications using Eaton's reagent (P₂O₅/CH₃SO₃H) have been shown to improve yields in the acylation step. researchgate.net

The choice of synthetic route is crucial for controlling the substitution pattern on the final xanthenone scaffold. For a target like 2,5-Dimethoxy-9H-xanthen-9-one, the strategy must be inherently regioselective, dictating the precise placement of the two methoxy groups.

Table 1: General Synthetic Methodologies for 9H-Xanthen-9-one Derivatives

| Method | Description | Key Intermediates | Advantages | Limitations |

| Ullmann Condensation/Friedel-Crafts Acylation | Copper-catalyzed formation of a diaryl ether from an aryl halide and a phenol, followed by acid-catalyzed intramolecular cyclization. up.ptwikipedia.orgorganic-chemistry.org | Diaryl ether, Benzophenone | Versatile for various substitution patterns. | Traditionally harsh conditions, though modern methods are milder. nih.govresearchgate.net |

| Grover, Shah, and Shah Reaction | Acid-catalyzed condensation of a phenol with a β-ketoester or a salicylic acid derivative. researchgate.net | Benzophenone | Good for specific oxygenation patterns (e.g., 1,3-dihydroxy). | Can lack regioselectivity with unsymmetrical reactants. |

| Tandem Processes | Multi-step reactions in a single pot to build the xanthone core, often involving cyclization and aromatization steps. | Dihydroxanthones | Increased efficiency and atom economy. | Can be sensitive to substrate scope and reaction conditions. |

Regioselective Functionalization Strategies for Methoxy Groups

Regioselectivity is paramount in the synthesis of specifically substituted xanthenones. When synthesizing dimethoxy analogues, the placement of the methoxy groups can be controlled at two main stages: during the construction of the xanthone skeleton by using appropriately substituted precursors, or by functionalization of a pre-existing xanthone core.

The primary and most effective strategy for ensuring the correct 2,5-dimethoxy substitution is through precursor-directed synthesis. This involves selecting starting materials where the methoxy groups are already in the desired positions. For instance, in an Ullmann condensation approach, one would choose reactants that, upon coupling and cyclization, yield only the 2,5-dimethoxy isomer.

Post-synthesis functionalization of a xanthone nucleus is also a possibility, though it can be more challenging to control the regioselectivity. The electronic properties of the existing methoxy groups and the carbonyl group on the xanthenone ring direct the position of incoming electrophiles. For example, in 1,3-dimethoxy-9H-xanthen-9-one, electrophilic attack occurs preferentially at the C4 position due to the activating effect of the methoxy groups. researchgate.net However, achieving a specific 2,5-pattern on an existing, differently substituted or unsubstituted xanthenone via sequential functionalization would likely involve multiple steps of protection, activation, and deprotection, making it a less efficient route compared to a direct synthesis with defined precursors.

Precursor Design for 2,5-Dimethoxy Substitution

The rational design of precursors is the most critical aspect for the successful synthesis of 2,5-Dimethoxy-9H-xanthen-9-one. The strategy hinges on retrosynthetically disconnecting the target molecule into readily available or synthetically accessible starting materials.

For a synthesis based on the Ullmann condensation followed by cyclization, two primary disconnection approaches can be envisioned:

Disconnection A: This involves a 2-halobenzoic acid derivative and a 2,5-dimethoxyphenol. The Ullmann coupling would form a 2-(2,5-dimethoxyphenoxy)benzoic acid. Subsequent intramolecular Friedel-Crafts acylation would then yield the target 2,5-Dimethoxy-9H-xanthen-9-one. The cyclization is directed to the activated position ortho to the methoxy group on the dimethoxyphenol ring.

Disconnection B: An alternative approach involves a 2-hydroxybenzoic acid (salicylic acid) derivative and a 1-halo-2,5-dimethoxybenzene. The Ullmann reaction would form the same diaryl ether intermediate, which would then be cyclized.

The success of these strategies relies on the availability and reactivity of the chosen precursors. The specific halogen on the aryl halide (I > Br > Cl) and the reaction conditions will influence the efficiency of the initial coupling reaction. mdpi.com

Table 2: Potential Precursor Combinations for the Synthesis of 2,5-Dimethoxy-9H-xanthen-9-one via Ullmann Condensation

| Route | Benzoic Acid Derivative | Phenol/Aryl Halide Derivative | Resulting Intermediate |

| A | 2-Chlorobenzoic acid (or its ester) | 2,5-Dimethoxyphenol | 2-(2,5-Dimethoxyphenoxy)benzoic acid |

| B | 2-Hydroxybenzoic acid (Salicylic acid) | 1-Bromo-2,5-dimethoxybenzene | 2-(2,5-Dimethoxyphenoxy)benzoic acid |

By carefully selecting precursors with the desired 2,5-dimethoxy substitution pattern on one of the aromatic rings, the synthesis can be directed to selectively form the 2,5-Dimethoxy-9H-xanthen-9-one scaffold, avoiding the formation of other isomers and the need for complex purification or post-synthesis modification steps.

Biosynthetic Pathways and Natural Isolation of Xanthones and Dimethoxy Analogues

Overview of Xanthone (B1684191) Biosynthesis in Microorganisms and Plants

Xanthones are a class of secondary metabolites characterized by a dibenzo-γ-pyrone scaffold. mdpi.com Their biosynthesis varies significantly across different biological kingdoms. In higher plants, the formation of the xanthone core involves a combination of the shikimate and acetate (or polyketide) pathways. mdpi.comuniroma1.itresearchgate.netfrontiersin.org Conversely, in fungi and lichens, the xanthone structure is derived entirely from the polyketide pathway. mdpi.comuniroma1.itresearchgate.net

The divergence in these pathways leads to distinct substitution patterns on the xanthone scaffold. Plant-derived xanthones typically feature an acetate-derived A-ring (carbons 1-4) and a shikimate-derived B-ring (carbons 5-8). frontiersin.org This dual origin contrasts with the biosynthesis in fungi and lichens, where the entire aromatic system originates from a single polyketide chain. nih.gov

Regardless of the initial pathway, the biosynthesis in plants converges on a central intermediate, 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comresearchgate.netnih.gov This benzophenone then undergoes intramolecular oxidative coupling to form the foundational trihydroxyxanthone structures. nih.govnih.gov

Polyketide Pathway in Fungi and Lichens for Xanthenone Core Formation

In fungi and lichens, the biosynthesis of the xanthone core is exclusively governed by the polyacetate/polymalonate pathway. nih.gov This process involves the sequential condensation of acetate units to form a single polyketide chain. mdpi.com The folding pattern of this chain determines the subsequent cyclization and ultimately the structure of the resulting xanthone. nih.gov

The process begins with the formation of a polyketide intermediate, which then undergoes intramolecular aldol and Claisen-type cyclizations to yield a benzophenone intermediate. nih.gov This benzophenone can then spontaneously dehydrate to form the characteristic tricyclic pyrone core of the xanthone. nih.gov The specific substitution patterns observed in fungal and lichen xanthones are a direct result of the initial folding of the polyketide chain. researchgate.net

This pathway is responsible for the vast diversity of xanthones found in various fungal genera such as Aspergillus, Penicillium, and Helminthosporium, as well as in numerous lichen species. nih.gov

Shikimate and Acetate Pathways in Higher Plants

In contrast to microorganisms, higher plants utilize a mixed biosynthetic route involving both the shikimate and acetate pathways to construct the xanthone skeleton. mdpi.comfrontiersin.orgresearchgate.net The shikimate pathway, originating in the plastids, provides the precursors for the B-ring, while the acetate pathway, located in the endoplasmic reticulum, contributes to the formation of the A-ring. mdpi.comuniroma1.itresearchgate.net

There are two primary routes leading to the central benzophenone intermediate in plants: a phenylalanine-dependent pathway and a phenylalanine-independent pathway. mdpi.comnih.gov

Phenylalanine-dependent pathway: Observed in families like Hypericaceae, this pathway starts with the amino acid L-phenylalanine. frontiersin.orgnih.gov Phenylalanine is converted to trans-cinnamic acid, which eventually leads to the formation of benzoyl-CoA. nih.gov

Phenylalanine-independent pathway: Prevalent in the Gentianaceae family, this route bypasses phenylalanine and utilizes intermediates directly from the shikimate pathway, such as 3-hydroxybenzoic acid, to form the benzophenone precursor. frontiersin.orgnih.gov

Both pathways converge to produce the key intermediate, 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comnih.govnih.gov This molecule then undergoes regioselective oxidative coupling to form the core xanthone structures, primarily 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone, which serve as precursors for a wide array of more complex xanthone derivatives. nih.govnih.gov

Enzyme Systems Involved in Xanthenone Methylation and Hydroxylation

Once the basic xanthone scaffold is formed, its structural diversity is further expanded through various enzymatic modifications, including methylation and hydroxylation. These reactions are crucial for the biosynthesis of specific analogues like 2,5-Dimethoxy-9H-xanthen-9-one.

Hydroxylation is often catalyzed by cytochrome P450-dependent monooxygenases. nih.gov For instance, the enzyme xanthone 6-hydroxylase (X6H) is responsible for the hydroxylation of 1,3,5-trihydroxyxanthone and 1,3,7-trihydroxyxanthone. nih.gov These hydroxylation steps are critical for creating new sites for further modifications.

Methylation , the addition of a methyl group, is another key enzymatic process. While the specific enzymes for the methylation of every xanthone are not all characterized, O-methylation is a common modification. nih.gov These reactions typically utilize S-adenosylmethionine (SAM) as the methyl group donor. The microbial biotransformation of xanthones has also demonstrated O-demethylation and subsequent hydroxylation, indicating the involvement of various microbial enzymes in modifying the xanthone core. nih.gov The precise enzymes responsible for the specific 2,5-dimethoxy substitution pattern of the title compound are a subject of ongoing research.

| Enzyme Class | Function | Example | Significance |

| Cytochrome P450 Monooxygenases | Catalyze hydroxylation reactions | Xanthone 6-hydroxylase (X6H) nih.gov | Introduces hydroxyl groups, creating sites for further functionalization. |

| Methyltransferases | Catalyze the transfer of a methyl group | - | Responsible for the formation of methoxy (B1213986) groups, influencing the compound's properties. |

| Dioxygenases | Can be involved in oxidative demethylation | 2-oxoglutarate-Fe(II)-dependent dioxygenases embopress.orgembopress.org | Potentially involved in the removal of methyl groups, leading to different substitution patterns. |

Strategies for Isolation and Purification of Specific Dimethoxy Xanthenones from Natural Sources

The isolation and purification of specific dimethoxy xanthones from complex natural mixtures require a combination of extraction and chromatographic techniques. The process generally begins with the extraction of the plant or microbial material using organic solvents.

A common approach involves the following steps:

Extraction: The dried and powdered source material is extracted with a solvent such as methanol or ethanol. nih.gov The resulting crude extract contains a mixture of various secondary metabolites.

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility. nih.gov

Chromatography: The fractions obtained from partitioning are further purified using various chromatographic methods.

Column Chromatography (CC): This is a widely used technique where the extract is passed through a column packed with a stationary phase like silica gel. mdpi.com Elution with a gradient of solvents separates the compounds based on their affinity for the stationary phase.

High-Performance Liquid Chromatography (HPLC): For final purification and isolation of pure compounds, preparative HPLC is often employed. This technique offers high resolution and is effective in separating structurally similar compounds.

The specific combination of solvents and chromatographic conditions is optimized for the target dimethoxy xanthone. The structure of the isolated compound is then confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). ajchem-a.com

| Technique | Purpose | Stationary Phase (Example) | Mobile Phase (Example) |

| Solvent Extraction | To obtain a crude extract from the natural source | N/A | Ethanol, Methanol nih.govmdpi.com |

| Solvent Partitioning | To fractionate the crude extract based on polarity | N/A | Hexane, Chloroform, Ethyl Acetate nih.gov |

| Column Chromatography | To separate fractions into less complex mixtures | Silica Gel mdpi.com | Petroleum ether, Dichloromethane, Methanol gradients mdpi.com |

| Radial Chromatography | Further purification of fractions | Silica Gel ajchem-a.com | n-hexane and acetone mixtures ajchem-a.com |

| HPLC | Final purification to obtain the pure compound | C18 | Acetonitrile/Water or Methanol/Water gradients |

Advanced Spectroscopic Characterization and Structural Elucidation of 9h Xanthen 9 One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Xanthenone Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of xanthone (B1684191) derivatives. nih.govresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular structure, including the number and types of atoms and their connectivity. nih.govresearchgate.net For complex structures, one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for complete signal assignment. nih.govresearchgate.netresearchgate.net

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. In a typical dimethoxy-xanthenone like 2,5-Dimethoxy-9H-xanthen-9-one, the ¹H NMR spectrum can be divided into two main regions: the aromatic region and the aliphatic (methoxy) region.

Aromatic Protons: The protons on the xanthenone core typically resonate in the downfield region (δ 6.0-8.5 ppm) due to the deshielding effect of the aromatic rings and the electron-withdrawing carbonyl group. The specific chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) are dictated by the substitution pattern and the electronic effects of the methoxy (B1213986) groups. Protons adjacent to the carbonyl group (e.g., at C-1 and C-8) are generally the most deshielded.

Methoxy Protons: The protons of the methoxy (-OCH₃) groups appear as sharp singlets in the upfield region, typically between δ 3.8 and 4.1 ppm. The exact chemical shift can be influenced by the methoxy group's position on the aromatic ring and potential steric interactions. For instance, a methoxy group flanked by two ortho substituents may experience a downfield shift. researchgate.net

The analysis of coupling constants (J-values) between adjacent protons helps to establish the substitution pattern on each aromatic ring.

Table 1: Representative ¹H NMR Data for Substituted Xanthenones

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~8.0 - 8.3 | dd | ~8.0, 1.5 |

| H-3 | ~7.3 - 7.7 | t | ~8.0 |

| H-4 | ~7.5 - 7.8 | dd | ~8.0, 1.5 |

| H-6, H-7, H-8 | ~6.5 - 7.5 | d, t, dd | ~7.0 - 9.0 |

| -OCH₃ | ~3.8 - 4.1 | s | N/A |

Note: The data in this table are representative values for the xanthenone scaffold and may vary for 2,5-Dimethoxy-9H-xanthen-9-one.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Unlike ¹H NMR, ¹³C NMR spectra are typically acquired as broadband decoupled spectra, where each unique carbon atom appears as a single line. youtube.comyoutube.com The chemical shifts in ¹³C NMR have a much wider range (0-220 ppm) than in ¹H NMR. youtube.comyoutube.com

For 2,5-Dimethoxy-9H-xanthen-9-one, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, aromatic carbons (both protonated and quaternary), and methoxy carbons.

Carbonyl Carbon (C=O): The carbonyl carbon (C-9) is highly deshielded and appears far downfield, typically in the range of δ 175-185 ppm. researchgate.net

Oxygenated Aromatic Carbons: Carbons directly attached to oxygen (e.g., C-2, C-5, and the ether-linked C-4a, C-10a) are also significantly deshielded, resonating between δ 140 and 165 ppm.

Other Aromatic Carbons: Quaternary carbons (C-8a, C-9a) and protonated carbons (CH) of the aromatic rings appear in the δ 90-140 ppm range. The specific shifts are influenced by the electronic effects of the substituents. libretexts.orgchemguide.co.uk

Methoxy Carbons (-OCH₃): The carbons of the methoxy groups are the most shielded, appearing upfield around δ 55-62 ppm. researchgate.net

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. youtube.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 2,5-Dimethoxy-9H-xanthen-9-one

| Carbon Type | Expected Chemical Shift Range (δ, ppm) |

|---|---|

| C=O (C-9) | 175 - 185 |

| C-O (Aromatic) | 140 - 165 |

| C-C (Quaternary Aromatic) | 110 - 140 |

| C-H (Aromatic) | 90 - 130 |

| -OCH₃ | 55 - 62 |

For complex molecules where 1D NMR spectra may have overlapping signals, 2D NMR techniques are essential for unambiguous structural assignment. researchgate.netjaypeedigital.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbons. This is crucial for mapping out the spin systems on the aromatic rings. jaypeedigital.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for the direct assignment of protonated carbons. researchgate.netjaypeedigital.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. researchgate.net For 2,5-Dimethoxy-9H-xanthen-9-one (C₁₅H₁₂O₄), the exact molecular weight can be determined with high accuracy using high-resolution mass spectrometry (HRMS). nih.gov

Molecular Ion Peak ([M]⁺): In electron ionization (EI) mass spectrometry, the molecule loses an electron to form a molecular ion. The peak corresponding to this ion gives the molecular weight of the compound. For C₁₅H₁₂O₄, the nominal molecular weight is 256 g/mol .

Fragmentation Analysis: The molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is characteristic of the molecule's structure. Typical fragmentation pathways for xanthones include:

Loss of a methyl radical (•CH₃) from a methoxy group, resulting in an [M-15]⁺ peak.

Loss of carbon monoxide (CO), resulting in an [M-28]⁺ peak.

Loss of a formyl radical (•CHO), resulting in an [M-29]⁺ peak.

Retro-Diels-Alder (RDA) reactions can also occur, cleaving the central pyrone ring.

Table 3: Predicted Mass Spectrometry Data for 2,5-Dimethoxy-9H-xanthen-9-one

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | C₁₅H₁₂O₄⁺ | 256 | Molecular Ion |

| [M-CH₃]⁺ | C₁₄H₉O₄⁺ | 241 | Loss of a methyl radical |

| [M-CO]⁺ | C₁₄H₁₂O₃⁺ | 228 | Loss of carbon monoxide |

| [M-CHO]⁺ | C₁₄H₁₁O₃⁺ | 227 | Loss of a formyl radical |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. mdpi.comnih.govresearchgate.net These techniques are excellent for identifying the functional groups present in a molecule, as each group has characteristic vibrational frequencies. uha.fryoutube.com FTIR spectroscopy relies on the absorption of infrared radiation, while Raman spectroscopy involves the inelastic scattering of monochromatic light. americanpharmaceuticalreview.comjasco-global.com

For 2,5-Dimethoxy-9H-xanthen-9-one, the key functional groups are the ketone (carbonyl), the aryl ethers, and the aromatic rings.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the γ-pyrone ring is expected in the FTIR spectrum, typically between 1610 and 1660 cm⁻¹.

C-O Stretch: The stretching vibrations of the aryl ether and methoxy C-O bonds will produce strong bands in the fingerprint region, usually between 1200 and 1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings can be found in the 750-900 cm⁻¹ region, and their exact position can give clues about the substitution pattern.

Table 4: Characteristic Vibrational Frequencies for 2,5-Dimethoxy-9H-xanthen-9-one

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FTIR/Raman |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 3000 | FTIR/Raman |

| C=O Stretch (Ketone) | 1610 - 1660 | FTIR (Strong) |

| Aromatic C=C Stretch | 1450 - 1600 | FTIR/Raman |

| Asymmetric C-O-C Stretch | 1200 - 1300 | FTIR (Strong) |

| Symmetric C-O-C Stretch | 1000 - 1100 | FTIR |

| Aromatic C-H Bend (out-of-plane) | 750 - 900 | FTIR |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of Xanthenones

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. uobabylon.edu.iq The UV-Vis spectrum of a xanthenone is characterized by several intense absorption bands that arise from π → π* and n → π* electronic transitions within the conjugated system (chromophore). nih.gov

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They typically result in strong absorption bands in the UV region, often appearing as multiple bands between 230 and 350 nm for the xanthenone scaffold.

n → π Transitions:* This transition involves promoting an electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. These transitions are lower in energy and have lower intensity compared to π → π* transitions. They usually appear as a shoulder or a distinct band at longer wavelengths, often above 350 nm. nih.govyoutube.com

The position and intensity of these absorption bands are sensitive to the substitution pattern on the xanthenone core. nih.govresearchgate.net Auxochromic groups, such as the methoxy groups in 2,5-Dimethoxy-9H-xanthen-9-one, can cause a bathochromic shift (red shift, to longer wavelengths) and a hyperchromic effect (increased absorption intensity). uobabylon.edu.iq The solvent polarity can also influence the absorption maxima. uobabylon.edu.iqresearchgate.net

Table 5: Typical Electronic Transitions and Absorption Maxima for Xanthenones

| Transition Type | Typical λₘₐₓ Range (nm) | Description |

|---|---|---|

| π → π | ~230 - 260 | High-intensity band |

| π → π | ~280 - 320 | Medium to high-intensity band |

| n → π* | ~340 - 400 | Low-intensity band or shoulder |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of 9H-xanthen-9-one derivatives. While specific crystallographic data for 2,5-Dimethoxy-9H-xanthen-9-one were not available in the reviewed literature, analysis of structurally similar xanthone derivatives provides significant insight into the characteristic solid-state features of this class of compounds.

Detailed research findings from related structures, such as substituted pyranoxanthones and polyhydroxylated/methoxylated xanthones, consistently reveal a highly planar dibenzo-γ-pyrone (xanthone) core. This planarity is a key feature of the xanthone skeleton.

For instance, the single-crystal X-ray analysis of 5,10-dihydroxy-9-methoxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one confirmed that the compound crystallizes in the monoclinic P21 space group. iucr.orgresearchgate.net The study highlighted the planarity of the central xanthone core, with the attached pyrano ring adopting a bent, half-boat conformation. iucr.orgresearchgate.netnih.gov This analysis also revealed how intermolecular forces dictate the crystal packing; O—H···O hydrogen bonds and π–π stacking interactions were identified as key contributors to the formation of the three-dimensional supramolecular architecture. iucr.orgnih.gov

Similarly, the crystal structure of 1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one monohydrate was determined, showing a planar three-ring skeleton where an extensive network of hydrogen bonds involving the carbonyl group, hydroxyl groups, methoxy groups, and a water molecule stabilizes the crystal structure. researchgate.net The existence of a crystal structure for 1,3-dihydroxy-5-methoxy-9H-xanthen-9-one is also confirmed in crystallographic databases, indicating its solid-state structure has been fully characterized. nih.gov

The crystallographic data from these related compounds serve as excellent models for predicting the likely solid-state conformation and packing of 2,5-Dimethoxy-9H-xanthen-9-one. The data underscore the utility of SC-XRD in providing precise geometric parameters and a detailed understanding of the supramolecular assembly of xanthone derivatives.

Interactive Data Tables

Table 1: Crystallographic Data for 5,10-dihydroxy-9-methoxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one researchgate.net

| Parameter | Value |

| Formula | C₂₄H₂₄O₆ |

| Molecular Weight | 408.43 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.6205 (3) |

| b (Å) | 14.8160 (4) |

| c (Å) | 12.7073 (3) |

| β (º) | 96.209 (1) |

| Volume (ų) | 1987.81 (9) |

| Z | 4 |

| Temperature (K) | 101 |

| Radiation | Cu Kα |

Mechanistic Studies of 9h Xanthen 9 One Reactivity and Transformations

Reaction Mechanism Elucidation in Xanthenone Synthesis

The synthesis of the xanthenone framework is a cornerstone of organic chemistry, with various methods developed to achieve its construction. The most prevalent strategies involve the cyclization of benzophenone precursors or 2-aryloxybenzoic acids. Mechanistic studies of these transformations focus on identifying key intermediates, understanding the factors that control regioselectivity, and defining the role of catalysts in guiding the reaction to the desired product.

While multiple pathways exist for xanthenone synthesis, several advanced methods proceed through highly reactive, transient intermediates. Among these, ortho-quinone methides (o-QMs) are of significant interest. These ephemeral species are highly polarized and serve as versatile intermediates in the synthesis of various complex molecules and natural products. An o-QM is characterized by a cyclohexadiene core with a conjugated carbonyl group and an exocyclic methylene unit. Their high reactivity stems from this polarization, making them susceptible to 1,4-conjugate addition reactions and [4+2] cycloaddition reactions.

In the context of forming chromane and related heterocyclic structures, which share features with the xanthenone core, o-QMs are generated in situ. Nature utilizes enzymes to generate o-QMs with remarkable chemo-, regio-, and stereoselectivity to assemble complex natural products. In synthetic chemistry, various methods have been developed to generate these intermediates under mild conditions, often involving metal catalysis, allowing for the efficient synthesis of phenol-containing compounds. The trapping of these o-QM intermediates with suitable nucleophiles or dienophiles is a key strategy for constructing complex molecular frameworks.

Regioselectivity, the control over which position of a molecule reacts, is a critical aspect of synthesizing unsymmetrically substituted xanthenones like 2,5-Dimethoxy-9H-xanthen-9-one. The final substitution pattern is determined during the key cyclization step.

In reactions involving electrophilic attack on substituted xanthenone precursors, the existing substituents play a directing role. For example, in the functionalization of 1,3-dihydroxy-9H-xanthen-9-one, which has a substitution pattern analogous to the resorcinol-derived portion of the target molecule, electrophilic attack can lead to a mixture of isomers. Studies have shown that reaction with 1,2,4-triazines in trifluoroacetic acid results in a mixture of products from nucleophilic attack at both the C4 and C2 positions, with the C4 adduct being the major product. This outcome suggests a competition between orbital and charge control.

Interestingly, the regioselectivity can be completely shifted. When the hydroxyl groups are methylated to form 1,3-dimethoxy-9H-xanthen-9-one, the reaction with the same electrophiles proceeds with high regioselectivity, yielding only the C4-substituted product. This demonstrates that the electronic properties of the substituents profoundly influence the reaction pathway, a principle that is central to the controlled synthesis of specifically substituted xanthenones.

| Xanthenone Substrate | Reaction Conditions | Position of Attack | Product Ratio (C4:C2) | Reference |

|---|---|---|---|---|

| 1,3-Dihydroxy-9H-xanthen-9-one | 1,2,4-triazines in Trifluoroacetic Acid | C4 and C2 | 85:15 | |

| 1,3-Dimethoxy-9H-xanthen-9-one | 1,2,4-triazines in Acetic Acid / MeSO3H | C4 only | 100:0 |

Catalysis is fundamental to modern organic synthesis, providing milder reaction conditions, improved efficiency, and enhanced selectivity. The synthesis of xanthenes and their derivatives has benefited significantly from the development of novel catalytic systems.

One-pot syntheses of xanthenones have been developed using cesium fluoride (CsF) to promote the coupling of substituted benzoates and in situ-generated arynes, followed by an intramolecular cyclization. This method avoids harsh conditions and multi-step procedures often required in traditional syntheses.

More recently, heterogeneous catalysts have gained attention for their environmental benefits and ease of recovery. A dual-catalyst system of WCl₆/CuCl₂ supported on graphitic carbon nitride (W/Cu@g-C₃N₄) has been shown to be highly efficient for the synthesis of benzoxanthenones. This catalyst operates under mild conditions, provides high yields in short reaction times, and can be recycled multiple times without a significant loss in performance. Similarly, 1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15 has been employed as a novel, recyclable, and metal-free heterogeneous catalyst for the one-pot, solvent-free synthesis of various benzoxanthenone derivatives. The proposed mechanism involves the catalyst facilitating the initial Knoevenagel condensation between an aldehyde and a diketone, a key step in the multicomponent reaction cascade.

Photochemical Investigations of Xanthenone Excited States

The interaction of xanthenone derivatives with light can lead to the formation of electronically excited states with distinct chemical reactivities. Photochemical studies provide insight into these transient states and the reaction pathways they initiate, such as energy, electron, or hydrogen transfer.

While specific photochemical data for 2,5-Dimethoxy-9H-xanthen-9-one is not extensively documented, studies on the closely related isomer, 2,3-dimethoxy-9H-xanthen-9-one, offer valuable mechanistic insights that are likely applicable to the broader class of dimethoxy-substituted xanthenones.

Laser flash photolysis is a powerful technique used to generate and study short-lived transient species like excited states and radical intermediates. In this method, a sample is excited with a short, intense laser pulse, and the resulting changes in absorption are monitored over time, from nanoseconds to seconds.

Laser flash photolysis (at λexc = 355 nm) of 2,3-dimethoxy-9H-xanthen-9-one in acetonitrile has been used to successfully generate and characterize its triplet excited state. This transient species exhibits characteristic absorption maxima at 380 nm, 550 nm, and a broad band at 630 nm, with a lifetime of approximately 3.0 µs.

Furthermore, upon photoionization using a higher energy laser pulse (λexc = 266 nm) in an aqueous acetonitrile solution, the radical cation of 2,3-dimethoxy-9H-xanthen-9-one was formed. This radical cation displays a distinct transient absorption spectrum with a maximum around 390 nm and a broad absorption in the 500 to 650 nm region. It has a longer lifetime than the triplet state, decaying over 18.7 µs. The characterization of such radical cations is crucial, as these species are key intermediates in oxidative damage processes and various photochemical reactions.

| Transient Species | Generation Method | Absorption Maxima (λmax) | Lifetime (τ) | Solvent | Reference |

|---|---|---|---|---|---|

| Triplet Excited State | Laser Flash Photolysis (355 nm) | 380, 550, 630 nm | ~3.0 µs | Acetonitrile | |

| Radical Cation | Laser Flash Photolysis (266 nm) | ~390 nm, 500-650 nm | 18.7 µs | 1:1 H₂O/Acetonitrile |

Once formed, the excited states of xanthenones can engage in several deactivation pathways. The triplet excited state of 2,3-dimethoxy-9H-xanthen-9-one, with a triplet energy (ET) of 79.3 kcal/mol, is efficiently quenched via energy transfer to molecules with lower triplet energies, such as 1,3-cyclohexadiene. The rate constant for this quenching was found to be near the diffusion-controlled limit in acetonitrile, confirming the triplet nature of the transient.

In addition to energy transfer, the xanthenone triplet state can participate in hydrogen transfer reactions. When quenched by 2,5-dimethyl-2,4-hexadiene, a different transient species is observed, which is attributed to the ketyl radical formed by hydrogen abstraction from the diene. Hydrogen Atom Transfer (HAT) is a fundamental process in many chemical and biological systems, including autoxidation reactions. The ability of the excited xanthenone to act as a hydrogen abstractor highlights its potential role as a photosensitizer in various chemical transformations.

Chemical Derivatization Mechanisms and Functional Group Interconversions

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research focusing on the chemical derivatization mechanisms and functional group interconversions of 2,5-Dimethoxy-9H-xanthen-9-one .

While studies on other isomers of dimethoxy-9H-xanthen-9-one and related polyoxygenated xanthones are present in the literature, detailing reactions such as demethylation, electrophilic substitution, and side-chain modifications, this body of work does not specifically address the reactivity of the 2,5-dimethoxy substituted scaffold. The unique electronic and steric effects imparted by the methoxy (B1213986) groups at the C-2 and C-5 positions would likely influence the regioselectivity and reaction mechanisms of any derivatization attempts. However, without dedicated studies on this particular compound, any discussion of its reactivity would be speculative.

Consequently, detailed research findings, mechanistic pathways, and data tables concerning the chemical transformations of 2,5-Dimethoxy-9H-xanthen-9-one are not available in the currently accessible scientific literature.

Structure Activity Relationship Sar Studies of Xanthenone Derivatives

General Principles of SAR for the 9H-Xanthen-9-one Scaffold

The 9H-xanthen-9-one framework consists of a dibenzo-γ-pyrone core, which provides a rigid, planar structure essential for its interaction with biological targets. researchgate.net SAR studies have revealed several general principles regarding this scaffold:

The Tricyclic Core : The planar aromatic system is a fundamental requirement for many of the observed biological activities. It facilitates intercalation into DNA or stacking interactions within enzyme active sites.

The Carbonyl Group : The ketone group at position 9 is a key feature, often acting as a hydrogen bond acceptor, which is crucial for binding to target proteins. mdpi.com

The Ether Oxygen : The oxygen atom within the central pyrone ring also contributes to the molecule's electronic properties and can participate in hydrogen bonding.

Substitution Pattern : The biological activity and mechanism of action are highly dependent on the substitution patterns on the two benzene (B151609) rings (A and B rings). nih.gov Even minor changes, such as shifting a substituent to an adjacent position, can lead to significant changes in biological efficacy. For instance, in the context of antitumor agents, a carboxylic acid group in a specific fixed position relative to the xanthenone core was found to be necessary for activity. nih.gov

Impact of Methoxy (B1213986) Substitutions on Xanthenone Interaction Profiles

Methoxy (-OCH3) groups are common substituents in naturally occurring and synthetic xanthones. Their presence significantly alters the physicochemical properties of the parent molecule, thereby influencing its biological activity.

Lipophilicity and Permeability : The addition of methoxy groups generally increases the lipophilicity of the xanthone (B1684191) derivative. nih.gov This can enhance the molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. However, the effect can be non-linear; for example, one study on different compounds found that mono-methoxy substitution increased lipophilicity, while di-substitution decreased it. researcher.life

Electronic Effects : The methoxy group is an electron-donating group by resonance, which can modulate the electron density of the aromatic rings and influence interactions with biological targets. nih.gov Studies have shown that the position of the methoxy group is critical. For instance, in certain antioxidant mechanisms, a para-methoxy substitution was found to enhance activity due to the mesomeric effect, while a meta substitution had little effect. nih.gov

Steric Hindrance : An ortho-methoxy group can introduce steric hindrance or engage in specific interactions that may either reduce or enhance activity depending on the specific biological target. nih.gov In some cases, ortho substitutions have been shown to cause a significant reduction in activity. nih.gov

Research on various methoxy-substituted benzophenanthridinone derivatives, which share structural similarities with xanthones, has shown that specific patterns of methoxylation are critical for inhibiting key enzymes like DNA topoisomerase IB. nih.gov For example, 3,4-dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde has been identified as a TAp73 activator, and its scaffold is used as a starting point for designing new antitumor agents. nih.gov

Influence of Hydroxyl and Other Substituents on Xanthone Derivatives

While methoxy groups are important, hydroxyl (-OH) groups are perhaps the most studied substituents on the xanthone scaffold, often playing a pivotal role in biological activity.

Hydroxyl Groups : The position and number of hydroxyl groups are critical determinants of activity. nih.govresearchgate.net

Anticancer Activity : Studies on breast cancer cells have highlighted the importance of a hydroxyl group at the C-3 position for potent anticancer activity. ijcea.orgsemanticscholar.org For example, 3-hydroxyxanthone was found to be the most potent compound among a series of synthesized hydroxyxanthones. ijcea.org The presence of a hydroxyl group ortho to the carbonyl function (at C-1) can also contribute significantly to cytotoxicity, likely through the formation of an intramolecular hydrogen bond that influences the molecule's conformation and binding affinity. nih.govmdpi.comresearchgate.net

Antioxidant Activity : The powerful antioxidant activity of many xanthones is directly attributed to the presence of hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. mdpi.com

Prenyl Groups : Prenylation is another common modification in natural xanthones. Prenyl groups are lipophilic chains that can anchor the molecule to cell membranes or hydrophobic regions of proteins, often enhancing biological activity. nih.govnih.gov The combination of hydroxyl and prenyl groups frequently leads to potent antitumor agents. nih.govresearchgate.net

Other Substituents : Other functional groups such as methyl, chloro, and various amine-containing side chains have also been explored. nih.gov For example, the introduction of an acetic acid side chain at the C-4 position led to the development of 9-oxo-9H-xanthene-4-acetic acid (XAA), a compound noted for its antitumor properties. nih.gov

The following table summarizes the anticancer activity of selected hydroxyxanthones against the T47D breast cancer cell line, illustrating the impact of hydroxyl group positioning.

| Compound | IC₅₀ (µM) | Reference |

| Xanthone | >200 | ijcea.org |

| 3-Hydroxyxanthone | 100.19 | ijcea.org |

| 1,3-Dihydroxyxanthone | >200 | ijcea.org |

| 3,6-Dihydroxyxanthone | >200 | ijcea.org |

| 1,3,6-Trihydroxyxanthone | >200 | ijcea.org |

IC₅₀: The half-maximal inhibitory concentration.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Xanthenones

QSAR is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov Several QSAR studies have been successfully performed on xanthone derivatives to predict their therapeutic potential and guide the design of new, more potent analogues.

The development of a QSAR model typically involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure. For xanthones, these descriptors have included:

Physicochemical Properties : LogP (lipophilicity), molecular weight, and solvent-accessible surface area. nih.gov

Electronic Descriptors : Dielectric energy and atomic charges, which describe the electronic distribution within the molecule. nih.govresearchgate.net

Topological and Shape Indices : These descriptors quantify molecular shape, size, and branching. nih.gov

Structural Features : Counts of specific functional groups, such as the number of hydroxyl groups or aromatic rings. nih.govnih.gov

A QSAR study on xanthone derivatives with anticancer activity identified dielectric energy, hydroxyl group count, LogP, a shape index, and solvent-accessible surface area as significantly correlated with their activity against DNA topoisomerase IIα. nih.gov Another study focusing on α-glucosidase inhibitors found that the number of hydrogen-bond forming substituents, the number of aromatic rings, and the molecule's softness value were key predictors of inhibitory activity. nih.gov These models provide valuable insights into the structural requirements for a given biological effect and can be used to virtually screen new compound designs before synthesis. nih.govtandfonline.com

Elucidation of Molecular Recognition Features and Pharmacophores

Molecular recognition describes the specific interaction between a molecule (like a xanthone derivative) and a biological target. nih.gov Understanding these recognition features is essential for drug design. A key tool in this process is the development of a pharmacophore model, which is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.govnih.gov

A pharmacophore model typically includes features such as:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic centers

Positive and negative ionizable groups

For xanthone derivatives, a pharmacophore model would map the key features of the scaffold—such as the aromatic rings, the carbonyl oxygen (a hydrogen bond acceptor), and various substituents like hydroxyl groups (hydrogen bond donors and acceptors)—in three-dimensional space. researchgate.net This model serves as a template for virtual screening of large chemical libraries to identify new compounds that match the pharmacophore and are therefore likely to be active. nih.gov The combination of pharmacophore modeling with molecular docking simulations is a powerful strategy to predict binding modes and refine lead compounds. nih.gov This approach helps elucidate how xanthones are recognized at their target sites and provides a rational basis for structural modifications to improve binding affinity and selectivity. researchgate.net

Computational Chemistry and Molecular Modeling of 9h Xanthen 9 One and Analogues

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of the 9H-xanthen-9-one scaffold. researchgate.netresearchgate.net These calculations provide insights into the distribution of electrons within the molecule, identifying regions susceptible to electrophilic or nucleophilic attack.

For the parent compound, 9H-xanthen-9-one (xanthone), the ground state is a singlet 1A1 state. researchgate.net The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) have been characterized, revealing the nature of electronic transitions. researchgate.netresearchgate.net The first excited singlet state is of nπ* character, which is dipole-forbidden, while the second excited singlet state is a dipole-allowed ππ* transition. researchgate.net The energy gap between these states is crucial in understanding the photophysical properties of xanthones. researchgate.netresearchgate.net

The introduction of substituents, such as the methoxy (B1213986) groups in 2,5-Dimethoxy-9H-xanthen-9-one, significantly influences the electronic properties. These electron-donating groups are expected to raise the energy of the HOMO, thereby affecting the molecule's reactivity and spectral properties. Quantum chemical methods can precisely quantify these effects, providing a theoretical basis for observed chemical behavior.

Table 1: Calculated Electronic Properties of 9H-Xanthen-9-one

| Property | Value | Reference |

| Ground State Symmetry | 1A1 | researchgate.net |

| First Excited Singlet State | 1A2 (nπ) | researchgate.net |

| Second Excited Singlet State | 2A1 (ππ) | researchgate.net |

| Triplet State Energy Gap | ~0.14 eV below singlet | researchgate.net |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method has been widely applied to explore the potential biological activities of 9H-xanthen-9-one and its analogs by simulating their interactions with various biological targets. nih.govnih.gov

For instance, in the pursuit of novel antimicrobial and anti-inflammatory agents, molecular docking studies were performed on a series of xanthone-conjugated amino acids. nih.gov These studies helped to identify compounds with the highest predicted binding affinities for their respective biological targets, correlating well with their experimentally observed activities. nih.gov Specifically, certain tryptophan, tyrosine, and phenylalanine conjugated compounds demonstrated promising docking scores. nih.gov

In another study, aminated xanthone (B1684191) derivatives were designed and evaluated as potential p53-activating agents. nih.gov In silico docking studies were crucial in predicting the binding poses of these compounds within the murine double minute 2 (MDM2) protein, a key negative regulator of p53. nih.gov These computational predictions guided the synthesis and selection of compounds for further biological evaluation. nih.gov

Molecular Dynamics Simulations to Investigate Conformational Dynamics and Binding

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding stability of a ligand-protein complex over time. semanticscholar.orgplos.org This technique provides a more realistic representation of the biological environment compared to static docking studies.

MD simulations have been employed to analyze the interaction characteristics of modified alpha-mangostin (B1666899) derivatives, which are complex xanthone analogs, with beta-tubulin. semanticscholar.org These simulations revealed the stability of the ligand-protein complexes and identified key amino acid residues involved in maintaining the binding interactions through hydrogen bonds. semanticscholar.org Such detailed analysis of the dynamic behavior of the complex is vital for understanding the mechanism of action and for designing more potent inhibitors. semanticscholar.orgplos.org The stability of the binding pocket and the ligand within it are key indicators of inhibitory potential. plos.org

Prediction of Spectroscopic Properties and Experimental Validation

Computational methods can be used to predict various spectroscopic properties, such as electronic absorption spectra, which can then be validated by experimental measurements. researchgate.net The study of solvent effects on the electronic absorption spectra of 9H-xanthen-9-one and its derivatives has shown that the shifts in transition energies are dependent on the nature of both the solute and the solvent. researchgate.net

The vibronic spectra of related aromatic compounds have also been studied in detail, providing insights into the vibrational fine structure of electronic transitions. researchgate.net While specific computational predictions for the spectra of 2,5-Dimethoxy-9H-xanthen-9-one are not detailed in the provided results, the methodologies exist to perform such calculations and correlate them with experimental data.

In Silico Screening and Virtual Library Design of Novel 2,5-Dimethoxy-9H-xanthen-9-one Analogues

In silico screening and virtual library design are powerful computational strategies for discovering new bioactive compounds. nih.govplos.org These approaches involve the creation of large virtual libraries of molecules that can be computationally screened against a biological target to identify potential hits.

The design of novel 3,4-dioxygenated xanthones as p53 activators serves as a prime example. nih.gov Starting from a known inhibitor, a library of aminated xanthones was constructed and screened in silico to identify promising candidates for synthesis and biological testing. nih.gov This approach significantly accelerates the drug discovery process by prioritizing compounds with a higher probability of being active.

Similarly, virtual screening of drug databases can identify existing drugs that may be repurposed for new therapeutic indications. plos.org This strategy, combined with molecular dynamics simulations, has been used to identify potential inhibitors for targets like histone deacetylase 1. plos.org The same principles can be applied to design and screen virtual libraries of 2,5-Dimethoxy-9H-xanthen-9-one analogues for a wide range of biological targets.

Future Research Directions and Unaddressed Research Gaps for 2,5 Dimethoxy 9h Xanthen 9 One

Development of Asymmetric Synthesis for Chiral Xanthenone Derivatives

The synthesis of chiral molecules is a pivotal aspect of modern drug discovery, as different enantiomers of a drug can have vastly different biological activities and toxicological profiles. nih.gov While classical synthesis often yields a racemic mixture, asymmetric synthesis allows for the targeted production of a single, desired enantiomer. nih.gov For xanthenone derivatives, the development of robust asymmetric synthetic routes is a significant and necessary challenge.

Future research should focus on creating enantioenriched xanthenones derived from the 2,5-dimethoxy scaffold. A promising approach involves the use of chiral catalysts, such as chiral phosphoric acids, which have been successfully used in tandem asymmetric Michael-addition/cyclization reactions to produce enantioenriched 9-alkyl tetrahydroxanthenones with high yields. rsc.org The ability to synthetically produce both enantiomers of a chiral xanthenone is crucial, as it enables comprehensive enantioselectivity studies in biological assays, which is not always possible when relying on naturally occurring chiral xanthones that typically exist as a single enantiomer. nih.gov

Table 1: Strategies for Asymmetric Synthesis of Xanthenones

| Method | Description | Key Advantage | Reference |

| Chiral Catalysis | Employs a chiral catalyst (e.g., phosphoric acid) to guide the stereochemical outcome of the reaction. | High enantioselectivity and catalytic efficiency. | rsc.org |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | Access to specific, complex stereochemistries. | nih.gov |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereoselective formation of the product. | Reliable control over stereochemistry. | nih.gov |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Applicable when direct asymmetric synthesis is not feasible. | nih.gov |

Advanced Mechanistic Investigations Utilizing Real-Time Spectroscopic Techniques

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and developing novel chemical transformations. For the synthesis of 2,5-Dimethoxy-9H-xanthen-9-one and its derivatives, advanced spectroscopic techniques can provide invaluable real-time insights into reaction kinetics, intermediate formation, and the influence of various reaction parameters.

Future investigations should employ real-time monitoring techniques to study the cyclization and functionalization reactions involved in xanthone (B1684191) synthesis.

Raman Spectroscopy : This technique offers detailed molecular-level information by probing the vibrational modes of molecules, making it ideal for tracking the formation of the xanthone core and the introduction of substituents without invasive sampling. mdpi.com

UV/Visible Spectroscopy : As a non-destructive and non-invasive method, UV/Vis spectroscopy can monitor the concentration of aromatic compounds in real-time, which is useful for quantifying reactants and products during synthesis. mdpi.com

Fluorescence Spectroscopy : Given that the xanthone nucleus possesses photochemical properties, fluorescence spectroscopy can be a highly sensitive method for monitoring certain reactions and intermediates, overcoming some limitations of vibrational spectroscopy. up.ptmdpi.com

By combining the data from these techniques with computational modeling, researchers can build a comprehensive picture of the reaction landscape, leading to more efficient and controlled syntheses.

Rational Design of Dimethoxy Xanthenones with Tunable Properties

Rational drug design aims to create molecules with specific, predetermined biological activities based on a thorough understanding of their structure-activity relationships (SAR). mdpi.com For dimethoxy xanthenones, this approach can be used to systematically modify the 2,5-dimethoxy-9H-xanthen-9-one scaffold to enhance desired properties, such as target affinity, selectivity, and pharmacokinetic profiles.

Future work should focus on the rational design of new derivatives by:

Computational Modeling : Utilizing molecular docking studies to predict the binding interactions of designed xanthones with specific biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling : Developing models that correlate structural features with biological activity to guide the design of more potent compounds. nih.gov Recent studies have shown that integrating QSAR with quantum chemical calculations can effectively guide the design of derivatives with improved properties. nih.gov